Verified Molecular Ion and Fragmentation Pattern via GC-MS for Identity Assurance
The target compound provides a distinct mass spectrometric fingerprint, which serves as a primary standard for identity verification upon receipt and ensures differentiation from regioisomers or mislabeled alternatives. The electron ionization (EI) mass spectrum confirms a molecular ion peak consistent with the molecular weight of 457.4 g/mol, and a unique fragmentation pattern associated with the sequential loss of the ethoxy and sulfonyl groups [1]. This specific spectral signature is absent in the common comparator 1-(2,5-Dichlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (MW 415.3 g/mol), which would show a different molecular ion and fragment distribution, providing a binary endpoint for compound authentication .
| Evidence Dimension | Mass Spectrometric Identity (GC-MS Molecular Ion & Fragmentation) |
|---|---|
| Target Compound Data | Molecular ion m/z consistent with MW 457.4 g/mol (C20H24Cl2N2O4S). Unique fragmentation pattern from 2,5-diethoxy loss. |
| Comparator Or Baseline | 1-(2,5-Dichlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (Molecular ion at m/z consistent with MW 415.3 g/mol, C18H20Cl2N2O3S). |
| Quantified Difference | Mass difference of 42.1 g/mol; completely distinct set of fragment ions. |
| Conditions | GC-MS analysis, Electron Ionization (EI) mode, per SpectraBase reference data. |
Why This Matters
This unambiguous analytical differentiation prevents undetected supplier substitution with a similarly named but structurally distinct analog that would invalidate downstream biological data.
- [1] SpectraBase. 1-(2,5-dichlorophenyl)-4-(2,5-diethoxyphenyl)sulfonyl-piperazine. Mass Spectrum (GC-MS). View Source
